molecular formula C6H9FN2O2S B15267868 Trimethyl-1H-pyrazole-4-sulfonyl fluoride

Trimethyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B15267868
M. Wt: 192.21 g/mol
InChI Key: ACICVOUJYZTOQC-UHFFFAOYSA-N
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Description

Trimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 882670-22-6) is a chemical building block featuring the sulfonyl fluoride functional group, which is pivotal in modern click chemistry and medicinal chemistry research. With a molecular formula of C6H9FN2O2S and a molecular weight of 192.21 g/mol, this compound serves as a versatile precursor for the synthesis of various sulfonamide derivatives . Its core structure, based on the 1,3,5-trimethyl-1H-pyrazole scaffold, is frequently explored in the development of novel bioactive molecules . The key research value of this compound lies in its participation in Sulfur Fluoride Exchange (SuFEx), a next-generation click reaction. SuFEx leverages the high reactivity of the sulfur-fluoride bond with nucleophiles, enabling the reliable and modular connection of molecular modules under mild conditions . This makes this compound an excellent electrophilic hub for covalently linking the pyrazole scaffold to other molecules of interest, such as proteins, polymers, or potential pharmacophores. Its mechanism of action involves the fluoride atom acting as a superior leaving group, facilitating efficient substitution with nitrogen, oxygen, or carbon nucleophiles to form stable sulfonate or sulfonamide linkages . In practical research applications, this reagent is primarily used to develop new pyrazole-4-sulfonamide derivatives with potential biological activity. These derivatives are of significant interest in anticancer and antiproliferative research, as pyrazole-sulfonamide motifs are known to be prominent pharmacophores in numerous pharmaceutically active compounds . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as the sulfonyl fluoride group is reactive and may be moisture-sensitive over time.

Properties

Molecular Formula

C6H9FN2O2S

Molecular Weight

192.21 g/mol

IUPAC Name

1,3,5-trimethylpyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C6H9FN2O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3

InChI Key

ACICVOUJYZTOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of pyrazole derivatives with sulfonyl fluoride reagents. One common method is the reaction of 1,3,5-trimethylpyrazole with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, thiols) to form stable sulfonamides or thiosulfonates. This reactivity is analogous to its sulfonyl chloride counterpart but often proceeds under milder conditions due to the fluoride's lower leaving-group ability.

Example Reaction with Amines:

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl fluoride reacts with primary or secondary amines in the presence of a base (e.g., triethylamine) to yield sulfonamide derivatives.

Substrate Conditions Yield Product
(R)-1-(5'-Fluoro-2'-methoxy-biphenyl-4-yl)-ethylamineDCM, TEA, 20°C, 16h40%N-((R)-1-(5'-Fluoro-2'-methoxy-biphenyl-4-yl)-ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
2-(4-Trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-onePyridine, 20°C, overnight31%8-Sulfonylated spiro[4.5]decan-1-one derivative

Hydrolysis

Under aqueous acidic or basic conditions, the sulfonyl fluoride hydrolyzes to the corresponding sulfonic acid. This reaction is slower compared to sulfonyl chlorides due to the stronger S–F bond.

Conditions :

  • Acidic hydrolysis: HCl (1M), reflux, 6h

  • Basic hydrolysis: NaOH (1M), 50°C, 4h

Stability and Reactivity Trends

  • Thermal Stability : Stable at room temperature but decomposes at temperatures >150°C.

  • Solubility : Soluble in polar aprotic solvents (e.g., DCM, THF) but insoluble in water.

  • Electrophilicity : The sulfonyl fluoride’s reactivity is modulated by the electron-donating methyl groups on the pyrazole ring, which slightly reduce its electrophilicity compared to unsubstituted pyrazole sulfonyl fluorides .

Scientific Research Applications

Trimethyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Trimethyl-1H-pyrazole-4-sulfonyl Fluoride

  • Functional Group : Sulfonyl fluoride (-SO₂F).
  • Substituents : Three methyl groups on the pyrazole ring.
  • Key Properties : Moderate reactivity, hydrolytic stability, and compatibility with moisture-sensitive reactions .

1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl Chloride

  • Functional Group : Sulfonyl chloride (-SO₂Cl).
  • Substituents : A 3-(trifluoromethyl)phenyl group attached to the pyrazole ring.
  • Key Properties : High reactivity due to the sulfonyl chloride group, making it prone to hydrolysis but effective in sulfonylation reactions. The electron-withdrawing trifluoromethyl group enhances electrophilicity .

1-[5-(Trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl Chloride

  • Functional Group : Sulfonyl chloride (-SO₂Cl).
  • Substituents : A 5-(trifluoromethyl)pyridinyl group.
  • Key Properties : The pyridine ring increases polarity and solubility in polar solvents. Widely used as a sulfonylation agent in drug discovery .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Functional Group : Sulfanyl (-S-) and aldehyde (-CHO).
  • Substituents : 3-Chlorophenylsulfanyl and trifluoromethyl groups.
  • Key Properties : The sulfanyl group is less reactive than sulfonyl derivatives, favoring thioether-based coupling reactions. The aldehyde enables condensation reactions .

Reactivity and Stability

Compound Reactivity Profile Stability
This compound Moderate reactivity; resistant to hydrolysis under ambient conditions High hydrolytic stability
Sulfonyl chloride analogs Rapid sulfonylation but prone to hydrolysis; requires anhydrous conditions Low stability in aqueous media
Sulfanyl derivatives Limited electrophilicity; suited for nucleophilic substitutions Stable under basic conditions

Key Findings :

  • Sulfonyl fluorides exhibit a balance between reactivity and stability, enabling their use in aqueous or protic environments .
  • Sulfonyl chlorides, while more reactive, necessitate stringent handling due to moisture sensitivity .

Insights :

  • The trimethyl substituents in this compound enhance steric hindrance, reducing unwanted nucleophilic attacks compared to bulkier aryl-substituted analogs .
  • Pyridinyl and trifluoromethyl groups in sulfonyl chlorides improve binding affinity in target molecules, critical for drug design .

Biological Activity

Trimethyl-1H-pyrazole-4-sulfonyl fluoride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole compounds, including this compound, are recognized for their broad spectrum of biological activities. They have been reported to exhibit antibacterial , antifungal , antiviral , anticancer , and anti-inflammatory properties. The structural diversity of pyrazoles allows for the modulation of their biological activity through various substitutions on the pyrazole ring and sulfonyl group .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. For instance, studies have shown that pyrazole derivatives can act as inhibitors of protein glycation, which is implicated in diabetes and related complications . Additionally, they have shown potential as inhibitors of farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, the compound was tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay, revealing a half-maximal inhibitory concentration (IC50) that indicates its potential as a therapeutic agent .

CompoundCell LineIC50 (µM)Mechanism
This compoundU937[Value]Inhibition of cell proliferation

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of pyrazole derivatives. Modifications to the sulfonamide moiety and the introduction of various substituents on the pyrazole ring have been shown to enhance potency and selectivity against specific targets . For instance, certain modifications improved blood-brain barrier permeability, making these compounds viable candidates for treating central nervous system disorders .

Case Studies

  • Anticancer Activity : In a study evaluating a series of pyrazole sulfonamides, this compound demonstrated notable cytotoxicity against several cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .
  • Inhibition of Farnesyltransferase : Research highlighted the effectiveness of this compound as an inhibitor of human farnesyltransferase (hFTase), with a reported IC50 value indicating strong inhibitory potential. This suggests its role in disrupting oncogenic signaling pathways .

Q & A

Q. Table 1: Key Spectral Data for this compound

TechniqueCharacteristic PeaksReference
1H NMR δ 14.28 (s, NH), 8.86 (s, pyrazole-H)
19F NMR δ -107.33 (CF3), ~65 (SO2F)
IR (ATR) 1561 cm⁻¹ (C=N), 1350–1200 cm⁻¹ (S=O)

Q. Table 2: Optimization of Pd-Catalyzed Reactions with CF3-Substituted Pyrazoles

ConditionStandard ProtocolAdjusted Protocol (for CF3)Outcome
LigandPPh3XPhos85% yield vs. 45%
Temperature60°C100°CComplete conversion in 2 h

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